Home > Products > Screening Compounds P112168 > Dolutegravir sodium
Dolutegravir sodium - 1051375-19-9

Dolutegravir sodium

Catalog Number: EVT-269769
CAS Number: 1051375-19-9
Molecular Formula: C20H18F2N3NaO5
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dolutegravir sodium is a second-generation integrase strand transfer inhibitor (INSTI) used in scientific research for its antiviral properties, specifically against Human Immunodeficiency Virus type 1 (HIV-1). [, ] It is classified as an antiretroviral drug, acting as a key component in combination therapies for HIV-1. [, ] Dolutegravir sodium plays a crucial role in understanding HIV-1 replication dynamics and developing innovative therapeutic strategies. [, ] Its use in scientific research extends beyond clinical trials, enabling the study of drug-protein interactions, development of novel drug delivery systems, and exploration of its potential in pre-exposure prophylaxis (PrEP). [, , ]

Future Directions
  • Long-Acting Formulations: Exploring the development of long-acting injectable or implantable formulations to improve patient adherence and treatment outcomes. []
  • Combination Therapies: Investigating the synergistic effects of Dolutegravir sodium with other antiretroviral agents to enhance antiviral activity and combat drug resistance. [, , , , , ]

Dolutegravir Free Acid

Relevance: Dolutegravir free acid is the precursor to Dolutegravir sodium and exhibits similar antiretroviral activity. Studies [] have explored the use of Dolutegravir free acid in solid dispersions to enhance solubility and bioavailability compared to Dolutegravir sodium.

(R,R)-diastereomer of Dolutegravir

Relevance: The (R,R)-diastereomer is the active form of Dolutegravir sodium, responsible for its therapeutic effect against HIV-1. The separation and quantification of this diastereomer from other isomers are crucial for quality control [].

(S,S)-diastereomer of Dolutegravir

Relevance: The (S,S)-diastereomer is an impurity that may arise during the synthesis of Dolutegravir sodium. Its presence can affect the drug's purity and efficacy, necessitating its control during manufacturing [].

(S,R) enantiomer of Dolutegravir

Relevance: The (S,R) enantiomer is a potential impurity in Dolutegravir sodium synthesis. It may exhibit different pharmacological activity or toxicity compared to the active form. Its separation and control are crucial to ensure drug safety and efficacy [].

Lamivudine

Relevance: Lamivudine is often co-formulated with Dolutegravir sodium in fixed-dose combinations for improved patient compliance and synergistic antiviral activity [, , , , , , , , ]. Studies have focused on developing analytical methods for the simultaneous quantification of both drugs in pharmaceutical formulations.

Tenofovir Disoproxil Fumarate (TDF)

Relevance: Similar to Lamivudine, Tenofovir disoproxil fumarate is frequently combined with Dolutegravir sodium in fixed-dose combinations [, , , ]. The development of accurate and robust analytical techniques for the simultaneous determination of these three drugs is crucial for ensuring the quality and therapeutic efficacy of the combined dosage form.

Abacavir Sulfate

Relevance: Abacavir sulfate, along with Lamivudine and Dolutegravir sodium, forms a common triple-drug regimen for HIV-1 treatment [, , ]. Studies have focused on developing analytical methods, including HPTLC and RP-HPLC, to simultaneously quantify these three drugs in pharmaceutical formulations for quality control purposes.

Rilpivirine Hydrochloride

Relevance: Rilpivirine hydrochloride and Dolutegravir sodium represent a promising two-drug regimen for HIV-1 treatment []. This combination aims to simplify treatment regimens and improve patient adherence. Consequently, there is a need for analytical methods capable of simultaneously quantifying these drugs in their combined form.

Emtricitabine

Relevance: Emtricitabine, in combination with Tenofovir alafenamide fumarate and Dolutegravir sodium, represents a fixed-dose combination therapy for HIV [, ]. Developing efficient analytical methods, such as chemometrics-assisted spectrophotometry, is essential for simultaneous quantification and quality control of these three drugs in their combined dosage form.

Tenofovir Alafenamide Fumarate

Relevance: Similar to its disoproxil counterpart, Tenofovir alafenamide fumarate is frequently included in fixed-dose combination therapies with Dolutegravir sodium [, ]. The development of precise and robust analytical methods is crucial for the accurate determination of these drugs in pharmaceutical formulations, ensuring optimal therapeutic outcomes for HIV-1 treatment.

Bictegravir Sodium

Relevance: Although not structurally related, Bictegravir sodium shares a similar mechanism of action with Dolutegravir sodium []. This highlights the importance of integrase inhibitors as a class of antiretroviral drugs. Research often compares and contrasts the efficacy and safety profiles of different INSTIs, including Dolutegravir sodium and Bictegravir sodium, to optimize HIV treatment strategies.

Raltegravir

Relevance: Like Dolutegravir sodium, Raltegravir belongs to the INSTI class of antiretroviral drugs, sharing a similar mechanism of action [, ]. Studies comparing these two INSTIs are essential for understanding their relative efficacies, safety profiles, and potential drug interactions. Understanding these factors helps healthcare providers make informed decisions regarding the most appropriate INSTI for individual patients.

Source and Classification

Dolutegravir sodium is derived from dolutegravir, which is synthesized through various chemical processes. It is classified under the category of antiviral agents and specifically as an integrase inhibitor. The compound has been approved by several health authorities worldwide, including the United States Food and Drug Administration and the European Medicines Agency, for use in adults and children over a certain age.

Synthesis Analysis

Methods and Technical Details

The synthesis of dolutegravir sodium has been approached through multiple methods, emphasizing efficiency and scalability. A notable method involves a one-pot synthesis that utilizes commercially available methyl 4-methoxy-3-oxobutanoate as a starting material. This method comprises nine synthetic steps and emphasizes eco-friendly reagents, aligning with international guidelines for chemical manufacturing .

Another innovative approach described involves the use of magnesium bromide to promote intramolecular cyclization, yielding key intermediates necessary for the final product. This method highlights the importance of reaction conditions, such as temperature and reagent ratios, to optimize yield and purity .

Additionally, continuous synthesis techniques have been explored using liquid-gas heterogeneous microreactors, which allow for better control over reaction kinetics and mixing efficiency .

Molecular Structure Analysis

Structure and Data

Dolutegravir sodium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The chemical formula for dolutegravir is C20H19F2N3O5S, with a molecular weight of approximately 441.44 g/mol. The structure includes a pyridine ring, which is crucial for its interaction with the integrase enzyme.

The stereochemistry of dolutegravir is significant; it contains multiple chiral centers that influence its biological activity. The compound can be represented as follows:

Dolutegravir C20H19F2N3O5S\text{Dolutegravir }C_{20}H_{19}F_{2}N_{3}O_{5}S
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of dolutegravir sodium involves several key reactions:

  1. Condensation Reactions: Initial steps often involve condensation reactions between various starting materials to form intermediates.
  2. Cyclization: The formation of cyclic structures is critical; for instance, magnesium bromide promotes cyclization leading to pyridinone derivatives.
  3. Hydrolysis: Selective hydrolysis of esters or amides is performed to yield the final active pharmaceutical ingredient.
  4. Crystallization: Post-synthesis purification often involves crystallization techniques to isolate dolutegravir sodium in its pure form .
Mechanism of Action

Process and Data

Dolutegravir sodium exerts its antiviral effects by inhibiting the activity of the integrase enzyme, which is essential for the replication cycle of human immunodeficiency virus. By binding to the active site of integrase, dolutegravir prevents the integration of viral DNA into the host cell's genome.

This mechanism disrupts the viral life cycle at a crucial stage, thereby reducing viral load in patients. Studies have shown that dolutegravir exhibits high potency against various strains of human immunodeficiency virus, including those resistant to other antiretroviral agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dolutegravir sodium exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and certain organic solvents, which facilitates its formulation into oral dosage forms.
  • Stability: The compound shows stability under recommended storage conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as high-performance liquid chromatography are commonly employed to assess purity and identify potential impurities during synthesis .

Applications

Scientific Uses

Dolutegravir sodium is primarily used in clinical settings for the treatment of human immunodeficiency virus infection. Its application extends beyond monotherapy; it is often included in combination therapy regimens with other antiretroviral agents to enhance efficacy and reduce resistance development.

Research continues into its use in different populations, including those with drug-resistant strains or co-infections with other viruses. Additionally, ongoing studies are exploring potential applications in pre-exposure prophylaxis strategies due to its favorable pharmacokinetic profile .

Properties

CAS Number

1051375-19-9

Product Name

Dolutegravir sodium

IUPAC Name

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate

Molecular Formula

C20H18F2N3NaO5

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1

InChI Key

UGWJRRXTMKRYNK-VSLILLSYSA-M

SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

GSK1349572 sodium; GSK-1349572 sodium; GSK 1349572 sodium; Dolutegravir Sodium;

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.